1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20480736
InChI: InChI=1S/C11H11BrFNO/c1-7-5-9(13)8(12)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C11H11BrFNO
Molecular Weight: 272.11 g/mol

1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC20480736

Molecular Formula: C11H11BrFNO

Molecular Weight: 272.11 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone -

Specification

Molecular Formula C11H11BrFNO
Molecular Weight 272.11 g/mol
IUPAC Name 1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H11BrFNO/c1-7-5-9(13)8(12)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3
Standard InChI Key SWZPDDWDYFLUIJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N2CCCC2=O)Br)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone features a pyrrolidinone core (a five-membered lactam ring) substituted at the nitrogen atom with a polyhalogenated aromatic group. The phenyl ring is functionalized with bromine at position 5, fluorine at position 4, and a methyl group at position 2 (Figure 1). This arrangement creates a sterically hindered and electronically diverse system, with the bromine and fluorine atoms influencing both reactivity and intermolecular interactions .

Molecular Formula: C11H11BrFNO\text{C}_{11}\text{H}_{11}\text{BrFNO}
Molecular Weight: 272.12 g/mol (calculated from isotopic composition) .

Spectroscopic and Computational Data

  • IUPAC Name: 1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one .

  • SMILES: CC1=C(C=C(C(=C1Br)F)C2=O)N2CCCC\text{CC1=C(C=C(C(=C1Br)F)C2=O)N2CCCC} (derived from analogous structures in PubChem and VulcanChem entries) .

  • InChI Key: Computed descriptors for similar compounds suggest a unique identifier reflective of the substitution pattern, though experimental validation is required .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone can be approached via two primary routes:

  • Pyrrolidinone Ring Formation: Cyclization of γ-aminoketones or lactamization of δ-amino acids.

  • Aromatic Substitution: Introduction of bromine and fluorine onto a pre-functionalized phenylpyrrolidinone intermediate.

Intermediate Preparation

A critical intermediate, 2-bromo-4-fluoro-5-methylacetophenone, can be synthesized via Friedel-Crafts acylation of 1-bromo-4-fluoro-2-methylbenzene, followed by bromination at the α-position .

Example Protocol:

  • React 1-bromo-4-fluoro-2-methylbenzene (10 mmol) with acetyl chloride (12 mmol) in the presence of AlCl3\text{AlCl}_3 (15 mmol) in dichloromethane at 0°C for 4 hours .

  • Isolate 2-bromo-4-fluoro-5-methylacetophenone (yield: 78%) via column chromatography .

Pyrrolidinone Ring Closure

The lactam ring is formed via a Hoffman-type reaction or through condensation with a primary amine:

  • Condensation with 4-Aminobutyric Acid:

    • Heat 2-bromo-4-fluoro-5-methylacetophenone (5 mmol) with 4-aminobutyric acid (5.5 mmol) in toluene under reflux for 12 hours.

    • Yield: 62% after recrystallization from ethanol.

  • Cyclization via Hexamethylenetetramine (HMTA):

    • Treat the α-bromo ketone intermediate with HMTA in chloroform, followed by acidic hydrolysis to yield the amino ketone, which undergoes cyclization to form the pyrrolidinone .

    • Conditions: HMTA\text{HMTA} (1.2 eq), CHCl3\text{CHCl}_3, rt, 16 h; then HCl\text{HCl}, MeOH\text{MeOH}, reflux .

    • Yield: 70–85% (reported for analogous systems) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water (<0.1 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the lactam ring .

Spectroscopic Profiles

  • IR (KBr): νC=O\nu_{\text{C=O}} at 1685 cm1^{-1}, νC-Br\nu_{\text{C-Br}} at 565 cm1^{-1} .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, J=8.4J = 8.4 Hz, 1H, ArH), 7.02 (d, J=10.8J = 10.8 Hz, 1H, ArH), 3.65–3.58 (m, 4H, pyrrolidinone CH2_2), 2.40 (s, 3H, CH3_3) .

Comparative Analysis with Analogous Compounds

Property1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone1-(2-Bromo-4-fluoro-5-methylphenyl)pyrrolidine
Molecular FormulaC11H11BrFNO\text{C}_{11}\text{H}_{11}\text{BrFNO}C11H12FNO\text{C}_{11}\text{H}_{12}\text{FNO}C11H13BrFN\text{C}_{11}\text{H}_{13}\text{BrFN}
Molecular Weight (g/mol)272.12193.22258.13
Key SubstituentsBr (C5), F (C4), CH3_3 (C2)F (C5), CH3_3 (C2)Br (C2), F (C4), CH3_3 (C5)
Bioactivity PotentialHigh (halogen diversity)Moderate (fluorine only)Low (lacks ketone)

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